molecular formula C12H16BrNO3S B2898555 N-((4-Bromophenyl)sulfonyl)hexanamide CAS No. 2097938-57-1

N-((4-Bromophenyl)sulfonyl)hexanamide

Cat. No.: B2898555
CAS No.: 2097938-57-1
M. Wt: 334.23
InChI Key: LPNHFWNNTBCELE-UHFFFAOYSA-N
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Description

N-((4-Bromophenyl)sulfonyl)hexanamide ( 2044704-70-1) is a chemical compound with the molecular formula C18H20BrNO4S and a molecular weight of 426.33 g/mol . It is supplied for research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound belongs to a class of sulfonamide derivatives. While specific biological studies on this exact molecule are not extensively published in the available literature, related compounds featuring the 4-bromophenylsulfonyl moiety have been investigated for their potential antimicrobial and antioxidant properties . For instance, research on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has demonstrated promising activity against Gram-positive bacterial pathogens and the ability to disrupt biofilms . The bromophenyl group is a common structural feature in various pharmacological agents and is frequently explored in drug discovery and development, such as in the design of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . Researchers may find this compound valuable as a building block in organic synthesis or as a intermediate for the development of new molecules with potential biological activity. Proper safety precautions must be observed when handling this material. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)sulfonylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNHFWNNTBCELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 4 Bromophenyl Sulfonyl Hexanamide

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific bonds and their environments can be determined.

The FTIR spectrum of N-((4-Bromophenyl)sulfonyl)hexanamide is predicted to exhibit characteristic absorption bands corresponding to its key functional groups: the sulfonamide, the carbonyl group of the hexanamide (B146200) moiety, the aromatic ring, and the alkyl chain. The N-H bond of the N-acyl sulfonamide group is acidic, and its stretching vibration may appear as a broad band, often at a lower wavenumber than in simple amides.

The sulfonyl group (SO₂) is expected to show two prominent stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one. The carbonyl (C=O) stretching vibration of the secondary amide will be a strong, sharp peak. The brominated benzene (B151609) ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic hexanoyl chain will be identified by its C-H stretching and bending vibrations. The C-Br stretching frequency typically appears in the far-infrared region.

Predicted FTIR Data for this compound

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3250-3150 Medium, Broad N-H Stretch (Sulfonamide)
~3100-3000 Medium Aromatic C-H Stretch
~2955, ~2870 Medium-Strong Aliphatic C-H Asymmetric & Symmetric Stretch
~1700-1680 Strong C=O Stretch (Amide I)
~1580, ~1475 Medium-Weak Aromatic C=C Stretch
~1350-1320 Strong SO₂ Asymmetric Stretch
~1170-1150 Strong SO₂ Symmetric Stretch
~1080 Medium C-Br Stretch related mode (often coupled)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoyl chain. The aromatic region will feature a characteristic AA'BB' system for the 1,4-disubstituted benzene ring, appearing as two distinct doublets. The signals of the hexanoyl chain will appear in the upfield region, with multiplicities determined by the number of adjacent protons (n+1 rule). The sulfonamide N-H proton is often broad and its chemical shift is dependent on solvent and concentration; it may exchange with deuterium (B1214612) in D₂O.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
~9.0-8.5 Singlet (broad) 1H NH -SO₂
~7.85 Doublet 2H Ar-H (ortho to SO₂)
~7.75 Doublet 2H Ar-H (ortho to Br)
~2.40 Triplet 2H -CO-CH ₂- (α-CH₂)
~1.65 Quintet 2H -CH₂-CH ₂-CH₂- (β-CH₂)
~1.30 Multiplet 4H -CH ₂-CH ₂-CH₃ (γ, δ-CH₂)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of this compound will show a downfield signal for the carbonyl carbon, four signals for the aromatic carbons due to symmetry, and six signals for the aliphatic carbons of the hexanoyl chain.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~172.5 C =O
~138.5 Ar-C (ipso to SO₂)
~132.8 Ar-C H (ortho to Br)
~129.5 Ar-C H (ortho to SO₂)
~128.0 Ar-C (ipso to Br)
~38.0 α-C H₂
~31.0 δ-C H₂
~25.0 β-C H₂
~22.3 γ-C H₂

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the hexanoyl chain. Cross-peaks would be observed between the α-CH₂ protons and the β-CH₂ protons, between the β-CH₂ and γ-CH₂, and so on down the aliphatic chain, confirming the sequence.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon atom to which it is directly attached. For example, it would show a cross-peak between the proton signal at ~2.40 ppm and the carbon signal at ~38.0 ppm, confirming their assignment as the α-CH₂ group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations and is crucial for connecting the different parts of the molecule. Key expected correlations include a cross-peak from the α-CH₂ protons (~2.40 ppm) to the carbonyl carbon (~172.5 ppm), and from the aromatic protons ortho to the sulfonyl group (~7.85 ppm) to the ipso-carbon attached to the sulfur atom (~138.5 ppm), confirming the link between the hexanoyl and the phenylsulfonyl moieties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₂H₁₆BrNO₃S), the high-resolution mass spectrum would confirm its molecular formula. The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Electron ionization (EI) or electrospray ionization (ESI) tandem MS would induce fragmentation. The fragmentation of N-acyl sulfonamides can be complex. nih.govacs.orgacs.org Plausible fragmentation pathways would involve:

Cleavage of the N-acyl bond, leading to the hexanoyl cation ([C₆H₁₁O]⁺, m/z 99) or the 4-bromobenzenesulfonamide (B1198654) anion.

Cleavage of the S-N bond, generating the 4-bromophenylsulfonyl cation ([C₆H₄BrO₂S]⁺, m/z 235/237) or the corresponding radical.

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonamides. acs.org

Fragmentation of the hexanoyl chain, including a McLafferty rearrangement if applicable, which would result in the loss of a neutral alkene.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion
337/339 [M]⁺ (Molecular Ion)
235/237 [BrC₆H₄SO₂]⁺
156/158 [BrC₆H₄]⁺
99 [CH₃(CH₂)₄CO]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique essential for the analysis of moderately polar and thermally labile molecules like this compound. nih.gov In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov

This technique is particularly advantageous because it minimizes fragmentation during the ionization process, allowing for the clear determination of the molecular weight of the parent compound. For this compound (molecular formula C₁₂H₁₆BrNO₃S), the expected monoisotopic mass is approximately 337.00 g/mol . ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [C₁₂H₁₇BrNO₃S]⁺ at m/z 338.0. Due to the natural isotopic abundance of bromine (⁵¹·⁸% ⁷⁹Br and ⁴⁸·²% ⁸¹Br), a characteristic isotopic pattern would be observed, with a second peak at m/z 340.0 ([M+2+H]⁺) of nearly equal intensity. researchgate.net Analysis can be performed in both positive and negative ion modes, though sulfonamides often yield strong signals in positive mode. nih.gov

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the molecular ion, providing valuable structural information. nih.gov In a typical collision-induced dissociation (CID) experiment, the parent ion selected from the ESI source is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecule's structure. chemguide.co.uk

For this compound, several key fragmentation pathways can be predicted based on the functional groups present:

Cleavage of the Sulfonamide Bond: The S-N bond is a common point of cleavage in sulfonamides. researchgate.net This could lead to the formation of the 4-bromophenylsulfonyl cation at m/z 218.9 (containing ⁷⁹Br) and 220.9 (containing ⁸¹Br) or the hexanamide radical.

Loss of the Hexanoyl Group: Fragmentation may occur via cleavage of the N-C bond of the amide, leading to the loss of the hexanoyl group (C₆H₁₁O).

α-Cleavage: Cleavage of the C-C bond adjacent to the amide nitrogen is another characteristic fragmentation pathway for N-acyl compounds. libretexts.org

Fragmentation of the Alkyl Chain: The hexyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

A hypothetical fragmentation scheme based on these principles is outlined below. The analysis of these patterns allows for the unambiguous confirmation of the compound's covalent structure. nih.gov

Table 1: Predicted Key Fragment Ions for this compound

Predicted Fragment Ionm/z (for ⁷⁹Br)Description
[M+H]⁺338.0Protonated molecular ion
[M+2+H]⁺340.0Isotopic peak for ⁸¹Br
[C₆H₄BrSO₂]⁺218.94-Bromophenylsulfonyl cation
[C₆H₄Br]⁺155.0Bromophenyl cation

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) Methodologies

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular and crystal structure of a compound. The first step involves growing high-quality single crystals, often achieved through slow evaporation of a suitable solvent. nih.gov These crystals are then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

For sulfonamide derivatives, SCXRD studies reveal crucial structural parameters. mdpi.com While specific data for this compound is not available, analysis of closely related structures, such as N-(4-bromophenyl)-4-methoxybenzenesulfonamide, provides insight into the expected crystallographic parameters. researchgate.net Typically, these compounds crystallize in common space groups like P2₁/c or P-1. researchgate.netresearchgate.net The analysis would confirm the connectivity of the atoms and determine the precise conformation of the molecule in the crystal lattice, including the torsion angles between the phenyl ring and the sulfonamide group.

Table 2: Representative Crystallographic Data for a Related Sulfonamide Compound

ParameterN-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.9124(7)
b (Å)4.9670(3)
c (Å)11.9124(7)
β (°)104.71
Volume (ų)681.74(7)

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. In sulfonamides, strong N-H···O hydrogen bonds involving the amide proton and one of the sulfonyl oxygen atoms are a dominant feature, often leading to the formation of chains or dimers. researchgate.netnih.gov

The crystal packing is also influenced by other weaker interactions:

C-H···O interactions: These can further link the primary hydrogen-bonded motifs. researchgate.net

π-π stacking: The bromophenyl rings may engage in antiparallel stacking. researchgate.net

The interplay of these interactions results in a specific three-dimensional supramolecular architecture, which can be visualized and analyzed from the solved crystal structure. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), which helps in identifying regions of close contact between molecules.

This analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. For a molecule like this compound, the analysis would likely reveal significant contributions from:

H···H contacts: Arising from the hexyl chain and phenyl rings, typically comprising the largest portion of the surface area. nih.gov

O···H/H···O contacts: Corresponding to the strong N-H···O and weaker C-H···O hydrogen bonds. nih.gov

Br···H/H···Br contacts: Indicating halogen bonding or other close contacts involving the bromine atom. nih.govnih.gov

C···H/H···C contacts: Representing interactions involving the aromatic rings. nih.gov

This quantitative analysis provides a deeper understanding of the forces governing the crystal packing. sunway.edu.my

Table 3: Representative Contributions to Hirshfeld Surface from Related Compounds

Interaction Type1-(4-bromophenyl)-... nih.gov4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov
H···H19.5%Major Contact
O···H/H···O11.0%Major Contact
Br···H/H···Br11.7%Major Contact
C···H/H···C15.5%Major Contact

Micro-Electron Diffraction (MicroED) for Crystalline Powders

When suitable single crystals for SCXRD cannot be obtained, Micro-Electron Diffraction (MicroED) offers a powerful alternative for structure determination. nih.gov This cryogenic electron microscopy (cryo-EM) technique can determine high-resolution structures from nanocrystals or microcrystalline powders, which are often easier to produce. nih.gov

In a MicroED experiment, a transmission electron microscope is used to collect electron diffraction data from extremely small crystals (often less than a micron in size). nih.gov Because electrons interact with matter much more strongly than X-rays, even nanocrystals can produce a strong diffraction pattern. The data is collected as the crystal is continuously rotated in the electron beam, analogous to the rotation method in SCXRD. This technique has proven effective for a wide range of small organic molecules and is a valuable tool when traditional crystallography fails. nih.govnih.gov Should this compound only be available as a microcrystalline powder, MicroED would be the method of choice for its solid-state structural elucidation.

Mechanistic Investigations of Chemical Transformations Involving N 4 Bromophenyl Sulfonyl Hexanamide

Elucidation of Reaction Pathways

Understanding the detailed step-by-step sequence of transformations, including the intermediates and transition states, is crucial for predicting reaction outcomes and optimizing conditions. The structure of N-((4-Bromophenyl)sulfonyl)hexanamide allows for reactivity at three main sites: the sulfonyl group, the bromophenyl ring, and the bromine atom itself.

Nucleophilic substitution at the sulfur atom of the sulfonyl group is a characteristic reaction of sulfonamides and related sulfonyl derivatives. researchgate.netnih.gov These reactions are central to both the synthesis and degradation of such compounds. The mechanism of these substitutions can proceed through different pathways, primarily a concerted SN2-like process or a stepwise addition-elimination mechanism. researchgate.net

Theoretical studies on the nucleophilic substitution of halides and amines at a sulfonyl center, for instance in methanesulfonyl halides, have been conducted to understand the potential energy surfaces of these reactions. nih.gov For the identity fluoride (B91410) exchange reaction, a triple-well potential energy surface with a shallow intermediate was observed, while other reactions showed double-well potential energy surfaces. nih.gov These computational models suggest that the nature of the nucleophile and the leaving group significantly influences the reaction pathway.

In the case of arenesulfonyl chlorides, experimental and theoretical investigations of the chloride-chloride exchange reaction have provided evidence for a concerted SN2 mechanism, proceeding through a single transition state. mdpi.com This is in contrast to the fluoride exchange in sulfonyl fluorides, which is believed to proceed via an addition-elimination mechanism involving a sulfurandioxide intermediate. researchgate.net The strong electronegativity of the fluorine atom is thought to stabilize the intermediate, favoring the stepwise pathway. researchgate.net

For this compound, nucleophilic attack at the sulfur atom would lead to the cleavage of the S-N bond or the S-C bond. The hexanamide (B146200) anion or a related species would act as the leaving group in the former case. The reaction's progression via a concerted or stepwise mechanism would depend on the attacking nucleophile's strength and the reaction conditions. The presence of two oxygen atoms on the sulfonyl group makes the sulfur atom highly electrophilic, facilitating nucleophilic attack. nih.gov

The bromophenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), a fundamental reaction for modifying aromatic systems. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org The general mechanism for SEAr reactions involves two main steps:

Attack of the electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the ring. In this compound, we have two substituents to consider: the bromine atom and the -SO₂NH(CO)C₅H₁₁ group.

Bromine: As a halogen, bromine is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, it is also a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less reactive than benzene (B151609). wikipedia.org

Sulfonamide group (-SO₂NHR): The sulfonyl group (-SO₂) is strongly electron-withdrawing, making the sulfonamide group a meta-directing and deactivating group. sciepub.com

Given that the bromine is at the para position relative to the sulfonyl group, the positions ortho to the bromine are also meta to the sulfonamide group. The directing effects of both groups would therefore reinforce each other, directing incoming electrophiles to the positions ortho to the bromine atom (and meta to the sulfonamide group).

The carbon-bromine bond in the bromophenyl ring can undergo homolytic cleavage under certain conditions, leading to radical-mediated reactions. This is particularly relevant in the presence of radical initiators or under photolytic conditions. The generation of a bromine radical can initiate a chain reaction. nih.govnih.gov

One possible radical reaction is the abstraction of the bromine atom by a radical species (R•), generating an aryl radical:

Ar-Br + R• → Ar• + R-Br

This aryl radical can then participate in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated bonds. The feasibility of this initial bromine abstraction depends on the bond dissociation energy of the C-Br bond and the stability of the radical initiator. Silyl (B83357) radicals, for instance, have been shown to selectively abstract bromine from alkyl bromides in the presence of other functional groups. princeton.edu

Furthermore, bromine radicals can act as catalysts in certain transformations. For example, they can reversibly add to carbon-carbon double bonds, initiating a cascade of radical reactions. nih.gov While this compound does not have an alkene moiety, the principle of bromine radical generation and reactivity could be relevant in cross-coupling reactions or in the presence of other unsaturated compounds. The reactivity of bromine radicals with dissolved organic matter has also been studied, indicating that they readily react with aromatic moieties through an electron transfer mechanism. elsevierpure.com

Kinetic and Thermodynamic Parameters of this compound Reactions

For the nucleophilic substitution at the sulfonyl sulfur, kinetic studies on the chloride-chloride exchange in arenesulfonyl chlorides have been performed. The reaction was found to follow second-order kinetics, and the activation parameters (enthalpy and entropy of activation) were determined. mdpi.comnih.gov These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state.

Below is an illustrative data table based on the kinetic data for the chloride-chloride isotopic exchange reaction of substituted benzenesulfonyl chlorides in acetonitrile (B52724), which can serve as a model for understanding the reactivity of the sulfonyl center in this compound.

Table 1: Activation Parameters for the Chloride-Chloride Exchange Reaction in Substituted Benzenesulfonyl Chlorides
SubstituentΔH (kJ/mol)ΔS (J/mol·K)
4-MeO56.5 ± 2.1-105 ± 6
4-Me59.0 ± 2.5-100 ± 8
H58.6 ± 0.8-109 ± 3
4-Cl52.7 ± 1.3-121 ± 4
3-Cl51.9 ± 1.3-121 ± 4

The negative entropies of activation are consistent with a bimolecular reaction mechanism (SN2-like) where the transition state is more ordered than the reactants. The enthalpy of activation represents the energy barrier that must be overcome for the reaction to occur.

Thermodynamic data, such as the Gibbs free energy of reaction (ΔG), would determine the position of the equilibrium for a given transformation. For electrophilic aromatic substitution, the stability of the arenium ion intermediate plays a crucial role in the reaction's thermodynamics. The electron-withdrawing nature of the sulfonamide group would destabilize the positively charged intermediate, making the reaction thermodynamically less favorable compared to benzene.

Influence of Substituents on Reaction Selectivity and Mechanism

The substituents on this compound, namely the bromophenyl group and the hexanamide chain, exert significant electronic and steric effects that influence the selectivity and mechanism of its reactions.

The bromophenyl group has a pronounced electronic effect. The bromine atom, being electronegative, withdraws electron density from the aromatic ring through the inductive effect. The -SO₂- moiety is also strongly electron-withdrawing. These effects are transmitted to the sulfonyl sulfur, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

The Hammett equation is a powerful tool for quantifying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.orgutexas.edulibretexts.org It relates the logarithm of the rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). For the chloride-chloride exchange in arenesulfonyl chlorides, a Hammett plot of log(k/k₀) versus σ for meta- and para-substituted derivatives yielded a positive ρ value of +2.02. mdpi.comnih.gov This positive value indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. This suggests that the 4-bromo substituent in this compound would enhance the reactivity of the sulfonyl group towards nucleophiles compared to an unsubstituted phenylsulfonyl derivative.

The hexanamide chain attached to the nitrogen atom also influences reactivity. The N-acyl group in N-acylsulfonamides is known to affect their physicochemical properties, such as acidity. nih.govnih.gov The length of the alkyl chain in the amide can have subtle effects on the molecule's conformation and steric accessibility of the reactive sites. While studies on fatty-acid-functionalized amidoamine-epoxy systems have shown that the length of a pendant alkyl chain may not significantly influence the glass transition temperature, it can affect properties like density and thermal expansion. drexel.edu In the context of reaction mechanisms, a longer alkyl chain might introduce steric hindrance that could disfavor certain reaction pathways, although this effect is likely to be modest for the hexanamide chain. The nature of the N-acyl group can also influence the reactivity of the sulfonamide nitrogen itself, for example, in acylation reactions. researchgate.netacs.orgsemanticscholar.org

Computational and Theoretical Chemistry Studies of N 4 Bromophenyl Sulfonyl Hexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary method for studying the conformational and electronic properties of organic molecules, including sulfonamides. researchgate.netdiva-portal.orgresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries and electronic characteristics. researchgate.netresearchgate.netmdpi.com

For arylsulfonamides, DFT studies focus on the geometry of the sulfonamide core (C-S-N-C). Key structural parameters include the S-N bond length, the C-S-N bond angle, and the torsional angles that define the orientation of the phenyl ring and the N-alkyl group relative to the sulfonyl group. researchgate.net In related sulfonamide structures, the S-N bond length is typically found to be around 1.62-1.65 Å. researchgate.netmdpi.com The conformation around the S-N bond can be either staggered or eclipsed, with the relative stability often depending on the substituents and the surrounding environment, such as the solvent. researchgate.net For N-((4-Bromophenyl)sulfonyl)hexanamide, the flexible hexanamide (B146200) chain allows for multiple low-energy conformations, which can be explored using computational methods to identify the most stable arrangements.

Electronic properties derived from DFT calculations include the dipole moment, polarizability, and atomic charges. These properties are crucial for understanding the molecule's interaction with solvents and other molecules. The presence of the electronegative sulfonyl group and the bromine atom results in a significant dipole moment, influencing the compound's solubility and intermolecular forces.

ParameterTypical Value for ArylsulfonamidesSignificance
S-N Bond Length1.62 - 1.65 ÅIndicates the strength and nature of the sulfonamide bond. researchgate.netmdpi.com
C-S-N Bond Angle~105°Defines the core geometry of the molecule. researchgate.net
O=S=O Bond Angle~120°Reflects the sp² hybridization character around the sulfur atom.
Conformation (C-S-N-H)Staggered or EclipsedDetermines the three-dimensional shape and steric accessibility. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

In studies of similar arylsulfonamides, the HOMO is typically localized on the electron-rich aromatic ring (the 4-bromophenyl group), while the LUMO is often distributed over the sulfonyl group (-SO₂) and the phenyl ring. researchgate.netnih.gov This distribution indicates that the aromatic ring is the likely site for electrophilic attack, whereas the sulfonyl region may be involved in nucleophilic interactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov These calculations help predict how this compound might behave in chemical reactions.

Orbital/ParameterDescriptionRelevance to this compound
HOMOHighest Occupied Molecular Orbital; region of electron donation. researchgate.netLikely localized on the 4-bromophenyl ring.
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptance. researchgate.netLikely distributed across the sulfonyl group and aromatic ring.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netchemrxiv.org It helps identify the electron-rich and electron-deficient regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netchemrxiv.org

The MEP map is color-coded to represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue represents electron-deficient regions with positive electrostatic potential (attractive to nucleophiles). Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the two oxygen atoms of the sulfonyl group, highlighting them as primary sites for hydrogen bond acceptance. chemrxiv.org Conversely, the hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic ring would show a mixed potential, with the π-system being slightly negative and the bromine atom also influencing the local electronic environment.

Molecular Dynamics (MD) Simulations for Conformational Space and Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations can predict how individual molecules of this compound might interact with each other to form larger assemblies, such as crystal lattices or aggregates in solution. These simulations model the forces between molecules, which are governed by non-covalent interactions.

In the solid state, sulfonamides frequently form dimers or extended networks through intermolecular hydrogen bonds, most commonly between the sulfonamide N-H group of one molecule and a sulfonyl oxygen (S=O) of another. scielo.br The aromatic 4-bromophenyl rings can also engage in π-π stacking interactions, further stabilizing the molecular assembly. MD simulations, by modeling these specific interactions, can predict the most stable packing arrangements, providing insights into the crystal structure and polymorphism of the compound.

In a broader context, such as medicinal chemistry, MD simulations are essential for studying the dynamic interactions between a small molecule (ligand) and a biological macromolecule like a protein or DNA. researchgate.netnih.gov Although specific biological targets for this compound are not the focus here, the conceptual relevance of the methodology is significant.

An MD simulation would begin by placing the ligand into the active site of a target protein, a process often guided by molecular docking. nih.govfrontiersin.org The simulation then calculates the movements of all atoms in the system over a set period, typically nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the stability of the ligand-protein complex. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Measures the conformational stability of the ligand in the binding pocket and the protein structure over time.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, revealing key interactions that stabilize the complex.

These simulations can reveal the preferred binding mode of the ligand, the conformational changes it induces in the target, and the key amino acid residues involved in the interaction, offering a dynamic picture that static models cannot provide. frontiersin.org

In Silico Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships for this compound and its analogs is a key area of computational chemistry. These in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in understanding how the structural features of a molecule influence its chemical reactivity and biological activity. nih.govasm.org By establishing a mathematical correlation between the chemical structure and a specific activity, QSAR models can predict the behavior of novel compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov

For a series of this compound analogs, a QSAR study would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the bromophenylsulfonyl group significantly influences the acidity of the sulfonamide N-H bond, a key feature in many biological interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are used to model how the molecule fits into a specific binding site. The hexanamide side chain, for example, can be modified to explore the steric requirements of a target protein.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Once these descriptors are calculated for a training set of this compound analogs with known activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. The predictive power of the model is then validated using an external test set of compounds.

Illustrative QSAR Model for Hypothetical this compound Analogs:

AnalogExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)logPMolar Volume (ų)LUMO Energy (eV)
1 10.510.23.2250-1.5
2 8.28.53.5260-1.7
3 15.114.82.9240-1.3
4 5.65.93.8270-1.9
5 12.312.03.1245-1.4

This table presents hypothetical data for illustrative purposes.

Molecular docking is another powerful in silico tool used to predict the binding orientation and affinity of this compound within the active site of a biological target. tubitak.gov.trnih.gov This technique involves generating a three-dimensional model of the compound and "docking" it into the binding pocket of a protein whose structure has been experimentally determined or predicted through homology modeling. researchgate.netrjb.ro The docking algorithm then calculates a scoring function to estimate the binding energy, with lower scores generally indicating a more favorable interaction. nih.gov

For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the active site, as well as hydrophobic interactions involving the bromophenyl and hexyl moieties. nih.gov

Computational Design Principles for this compound Analogs

The insights gained from in silico studies like QSAR and molecular docking form the basis for the computational design of novel this compound analogs with potentially improved properties. researchgate.netnih.gov The goal is to rationally modify the parent structure to enhance its desired activity, selectivity, and pharmacokinetic profile.

One key design principle is scaffold hopping , where the core structure of this compound is maintained, but the peripheral substituents are altered. For example, the hexanamide side chain could be replaced with other alkyl or aryl groups to explore different hydrophobic pockets in the target binding site. Similarly, the bromo substituent on the phenyl ring could be replaced with other halogens or electron-donating/withdrawing groups to modulate the electronic properties of the molecule.

Pharmacophore modeling is another important computational design tool. dovepress.com A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active at a particular biological target. nih.gov For this compound, a pharmacophore model might include a hydrogen bond donor (the sulfonamide N-H), a hydrogen bond acceptor (the sulfonyl oxygens), a hydrophobic region (the hexyl chain), and an aromatic ring (the bromophenyl group). researchgate.net This model can then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active.

Illustrative Design Strategies for this compound Analogs:

Modification StrategyRationaleDesired Outcome
Varying the alkyl chain length of the amide To probe the size and hydrophobicity of the binding pocket.Improved binding affinity and selectivity.
Substitution on the phenyl ring To modulate electronic properties and explore additional interactions.Enhanced potency and altered pharmacokinetic properties.
Replacing the hexanamide with bioisosteres To improve metabolic stability and other ADME properties.Increased bioavailability and duration of action.
Introducing chiral centers To potentially achieve stereospecific interactions with the target.Higher potency and reduced off-target effects.

This table presents hypothetical design strategies for illustrative purposes.

Furthermore, computational methods can be used to predict the ADME and toxicity (ADMET) properties of designed analogs, allowing for the early identification and elimination of compounds with unfavorable profiles. nih.gov By integrating these computational design principles, researchers can prioritize the synthesis of the most promising this compound analogs, thereby accelerating the drug discovery process.

Chemical Derivatization and Functionalization of N 4 Bromophenyl Sulfonyl Hexanamide

Modifications of the Hexanamide (B146200) Aliphatic Chain

The six-carbon aliphatic chain of the hexanamide group provides sites for functionalization, although its unactivated sp³ C-H bonds are generally less reactive than the positions on the aromatic ring. Modern synthetic methods, however, have enabled the selective modification of such chains.

The terminal methyl group (C-6) of the hexyl chain is a challenging position for selective functionalization due to the strength and inertness of its primary C-H bonds. Directed C-H activation strategies, which typically favor positions closer to a directing group (in this case, the sulfonamide nitrogen), are generally ineffective for the terminal position.

However, non-directed, radical-based approaches offer a potential pathway. Methods involving photocatalysis have emerged for the functionalization of remote, unactivated C-H bonds. These reactions often proceed through a hydrogen atom transfer (HAT) mechanism, where a photogenerated radical species selectively abstracts a hydrogen atom from the substrate. For long alkyl chains, there can be a statistical preference for abstraction at the terminal or penultimate carbon, which can be influenced by steric factors. While specific examples on N-((4-Bromophenyl)sulfonyl)hexanamide are not documented, analogous transformations on long-chain alkanes suggest that reactions like terminal hydroxylation, amination, or halogenation could be envisioned under specialized photocatalytic conditions.

The methylene (B1212753) C-H bonds along the hexanamide chain (C-2 to C-5) are also targets for functionalization. While less reactive than allylic or benzylic positions, their modification is achievable through remote C-H activation strategies. The sulfonamide group can act as a directing group to facilitate these transformations.

One prominent strategy involves intramolecular hydrogen atom transfer, often referred to as the Hofmann-Löffler-Freytag reaction. In this type of reaction, a nitrogen-centered radical, generated from the N-H bond of a sulfonamide precursor or a related functional group, can abstract a hydrogen atom from a sterically accessible carbon, typically at the δ-position (C-5 in this case), through a six-membered ring transition state. The resulting carbon-centered radical can then be trapped by a variety of reagents.

More recent advancements in photoredox catalysis have significantly expanded the scope of remote C-H functionalization of N-alkylsulfonamides. nih.gov These methods, based on sequential electron transfer and proton transfer, can generate nitrogen-centered radicals under mild conditions, which then engage in intramolecular 1,5-HAT to functionalize the δ-C-H bond. nih.gov This approach has been used to introduce various functional groups, including aryl, cyano, and azido (B1232118) groups, onto the aliphatic chains of sulfonamides. nih.gov

Table 1: Examples of Remote δ-C–H Functionalization of N-Alkylsulfonamides via Photoredox Catalysis.
N-Alkylsulfonamide SubstrateReagent/Coupling PartnerFunctional Group IntroducedProductYield (%)
N-pentylbenzenesulfonamide4-cyanopyridinePyridylN-(4-(pyridin-4-yl)pentyl)benzenesulfonamide75
N-hexylbenzenesulfonamideBenzofuranBenzofuranylN-(5-(benzofuran-2-yl)hexyl)benzenesulfonamide68
N-pentyltosylamideAzobisisobutyronitrile (AIBN)CyanoN-(4-cyanopentyl)tosylamide55
N-butylbenzenesulfonamideTosyl azide (B81097)AzidoN-(4-azidobutyl)benzenesulfonamide62

Transformations at the 4-Bromophenyl Moiety

The 4-bromophenyl group is a versatile synthetic handle, primarily due to the reactivity of the carbon-bromine bond. This allows for a wide range of transformations, including cross-coupling reactions, nucleophilic substitution, and conversion to other functionalities.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. nih.gov In the context of this compound, the aryl bromide can readily couple with a variety of organoboron reagents, such as arylboronic acids or their esters, to generate biaryl structures. nih.govresearchgate.net This reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The reaction is highly versatile and tolerant of many functional groups, including the sulfonamide and amide moieties present in the target molecule. A wide range of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. nih.gov This methodology provides a straightforward route to synthesize a library of derivatives with diverse aryl or heteroaryl substituents at the 4-position of the phenyl ring.

Other important palladium-catalyzed reactions applicable to this scaffold include the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (with terminal alkynes for C-C bond formation), and Heck reaction (with alkenes).

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on 4-Bromophenyl Sulfonamide Analogs.
Aryl Bromide SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)
4-Bromobenzenesulfonamide (B1198654)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95
N-Methyl-4-bromobenzenesulfonamide4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane92
N-Phenyl-4-bromobenzenesulfonamideThiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DMF88
4-Bromobenzenesulfonamide4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org The sulfonamide group (-SO₂NHR) is electron-withdrawing and can activate the ring towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

While bromine is a viable leaving group, SNAr reactions often proceed more readily with fluoride (B91410) as the leaving group. Reactions involving aryl bromides may require stronger nucleophiles (e.g., alkoxides, thiolates, amides) and/or more forcing conditions such as elevated temperatures. youtube.com

Table 3: Potential Nucleophilic Aromatic Substitution Reactions.
NucleophileReagent ExamplePotential Product Functional GroupTypical Conditions
AlkoxideSodium methoxide (B1231860) (NaOMe)Methoxy (-OCH₃)High Temperature, Polar Aprotic Solvent (e.g., DMSO, DMF)
ThiolateSodium thiophenoxide (NaSPh)Phenylthio (-SPh)Moderate Temperature, Polar Aprotic Solvent
AmineAmmonia (NH₃) or PiperidineAmino (-NH₂) or PiperidinylHigh Temperature/Pressure, sometimes Cu-catalyzed
Hydroxide (B78521)Sodium hydroxide (NaOH)Hydroxy (-OH)Very High Temperature and Pressure (Dow process conditions)

Beyond direct substitution or cross-coupling, the bromine atom can be converted into other functional groups through organometallic intermediates. A common strategy is metal-halogen exchange, where the aryl bromide is treated with a strong organometallic base, such as n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium species. This highly nucleophilic intermediate can then react with a wide variety of electrophiles.

For example, quenching the aryllithium species with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary benzylic alcohols, respectively. Other electrophiles such as DMF can introduce a formyl group (aldehyde), and reaction with sulfur followed by a reducing agent can yield a thiol. This two-step sequence provides a powerful method for introducing a diverse array of functionalities that are not readily accessible through other means. Care must be taken to ensure compatibility with the sulfonamide and amide protons, which may require protection or the use of excess organolithium reagent.

Table 4: Functionalization via Aryllithium Intermediate.
Step 1 ReagentStep 2 ElectrophileFinal Functional Group
n-BuLi or t-BuLiCO₂Carboxylic Acid (-COOH)
n-BuLi or t-BuLiDMF (N,N-Dimethylformamide)Aldehyde (-CHO)
n-BuLi or t-BuLiFormaldehyde (HCHO)Hydroxymethyl (-CH₂OH)
n-BuLi or t-BuLiIodine (I₂)Iodide (-I)
n-BuLi or t-BuLiChlorotrimethylsilane (TMSCl)Trimethylsilyl (-Si(CH₃)₃)

Reactions Involving the Sulfonamide Linkage

The sulfonamide functional group (R-SO₂-NH-R') is a cornerstone in medicinal chemistry and organic synthesis. In this compound, this linkage is characterized by its chemical stability. However, its reactivity can be harnessed for various chemical transformations, including derivatization at the nitrogen atom and the strategic cleavage or formation of the sulfur-nitrogen (S-N) bond. These reactions are pivotal for modifying the compound's properties or for using the sulfonamide as a protecting group or a synthetic handle.

Alkylation and Acylation at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound possesses an acidic proton. This acidity is due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Deprotonation of this nitrogen by a suitable base generates a nucleophilic sulfonamidate anion, which can readily react with various electrophiles, enabling straightforward alkylation and acylation.

Alkylation:

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen, transforming the secondary sulfonamide into a tertiary one. This modification can significantly alter the steric and electronic properties of the molecule. Several methods have been developed for the N-alkylation of aryl sulfonamides.

One common approach involves the use of alkyl halides in the presence of a base. dnu.dp.ua More contemporary methods utilize alcohols as alkylating agents through "borrowing hydrogen" or hydrogen-transfer catalysis, often employing transition metal catalysts based on manganese or iron. acs.orgionike.comorganic-chemistry.org These methods are considered greener as they use readily available alcohols and generate water as the primary byproduct. ionike.com The Mitsunobu reaction provides another powerful route, allowing for the alkylation of sulfonamides with primary and secondary alcohols under mild conditions, though it is known for generating stoichiometric phosphine (B1218219) oxide waste. psu.eduthieme-connect.com The choice of method can be influenced by the specific substrate, with factors like sterics sometimes affecting reaction yields. nih.gov For instance, N-substituted sulfonamides can exhibit lower reactivity compared to their unsubstituted counterparts. nih.gov

Table 1: Representative Methods for N-Alkylation of Aryl Sulfonamides
MethodAlkylating AgentCatalyst/ReagentTypical ConditionsReference
Catalytic AlkylationAlcohols (e.g., Benzyl alcohol)Mn(I) or Fe(II) complexes, Base (e.g., K₂CO₃)Elevated temperatures (e.g., 135 °C), inert atmosphere acs.orgionike.com
Mitsunobu ReactionAlcoholsDEAD/DIAD, PPh₃Anhydrous solvent (e.g., THF), room temperature psu.eduthieme-connect.com
Classical AlkylationAlkyl HalidesBase (e.g., K₂CO₃, NaH), Lewis Acids (optional)Solvent (e.g., DMF, Acetonitrile), variable temperature dnu.dp.ua
Trichloroacetimidate AlkylationAlkyl TrichloroacetimidatesNone (thermal)Refluxing toluene nih.gov

Acylation:

N-acylation involves the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives have garnered significant attention for their diverse biological activities. researchgate.net The acylation is typically accomplished by treating the sulfonamide with an acylating agent in the presence of a base.

Conventional methods employ acid chlorides or anhydrides as the acylating agents. semanticscholar.org A highly effective and versatile alternative is the use of N-acylbenzotriazoles. researchgate.netsemanticscholar.org These reagents can acylate sulfonamides in the presence of a strong base like sodium hydride (NaH), providing excellent yields for a wide range of aryl, heteroaryl, and other acyl groups. researchgate.netsemanticscholar.org An advantage of this method is the ability to use N-acylbenzotriazoles for which the corresponding acid chlorides are unstable or difficult to prepare. researchgate.netsemanticscholar.org

Table 2: Methods for N-Acylation of Aryl Sulfonamides
MethodAcylating AgentReagentTypical ConditionsReference
Acylation with N-AcylbenzotriazolesN-AcylbenzotriazolesNaHAnhydrous THF, 0 °C to room temperature researchgate.netsemanticscholar.org
Acylation with Acid ChloridesAcyl ChloridesBase (e.g., Pyridine (B92270), Triethylamine)Anhydrous solvent (e.g., DCM), room temperature semanticscholar.org

Cleavage and Formation of the Sulfonamide Bond

Cleavage:

The S-N bond of a sulfonamide is notably stable, a property that contributes to its widespread use as a robust protecting group for amines in multi-step synthesis. However, conditions have been developed to cleave this bond when desired. The ability to remove the sulfonyl group is crucial for deprotection strategies and for using the sulfonamide as a functional handle for late-stage molecular diversification. chemrxiv.orgacs.org

Reductive cleavage is a prominent strategy for breaking the N–S bond. chemrxiv.org Recent advances have established mild methods that convert secondary sulfonamides into the corresponding amines and sulfinates. chemrxiv.orgacs.orgresearchgate.net These reactions can be promoted by reagents that form Kukhtin-Ramirez adducts, which facilitate a base-promoted reductive cleavage of the N-S bond. researchgate.net Other approaches include the use of neutral organic super-electron-donor (S.E.D.) reagents, which can selectively cleave activated sulfonamides. strath.ac.uk Photochemical methods have also been reported, utilizing thiourea-based organophotosensitizers to drive the reductive cleavage under mild, light-driven conditions. acs.org For aryl sulfonamides specifically, acidic conditions, such as a mixture of sulfuric acid in acetic acid, can also be employed for cleavage. rsc.org

Table 3: Selected Methods for the Cleavage of the Sulfonamide Bond
MethodKey Reagent(s)ProductsTypical ConditionsReference
Reductive CleavageP(III) reagents / Ethyl benzoylformate, BaseAmine, SulfinateMild, chemoselective conditions chemrxiv.orgacs.org
Photocatalytic Reductive CleavageThiourea organophotosensitizer, Reducing agent (e.g., NABH₄)AmineVisible light irradiation, room temperature acs.org
Acidic Cleavage40% H₂SO₄ in Acetic AcidAmineTime and temperature dependent rsc.org
Super-Electron-Donor (S.E.D.) CleavageBisimidazolylideneAmineFor activated sulfonamides strath.ac.uk

Formation:

The formation of the sulfonamide linkage is a fundamental and widely practiced transformation in organic synthesis. The most direct and common method for synthesizing this compound involves the condensation reaction between 4-bromobenzenesulfonyl chloride and hexanamide. In this reaction, the nitrogen atom of the amide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This synthetic approach is robust and applicable to a vast range of sulfonyl chlorides and amines (or amides), making it the cornerstone for the synthesis of the sulfonamide drug class and related compounds. ijcce.ac.irnih.gov The necessary precursor, 4-bromobenzenesulfonyl chloride, is accessible through established procedures such as the Friedel–Crafts sulfonylation of bromobenzene. mdpi.com

Supramolecular Chemistry and Advanced Material Applications of N 4 Bromophenyl Sulfonyl Hexanamide Analogs

Self-Assembly Principles of Sulfonamide Derivatives

The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. In the case of sulfonamide derivatives, this process is governed by a delicate interplay of non-covalent interactions. These interactions, though individually weak, collectively dictate the formation of complex architectures. The molecular structure of N-((4-Bromophenyl)sulfonyl)hexanamide, with its distinct functional groups, provides a versatile platform for studying these fundamental principles.

Hydrogen Bonding Interactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a potent hydrogen-bonding motif, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygen atoms). This dual functionality is central to the self-assembly of sulfonamide derivatives. The hydrogen-bond connectivity in 39 different sulfonamide crystal structures has been systematically analyzed, revealing preferred patterns of interaction. nih.gov While the amido protons can bond to various acceptors, the amino protons show a distinct preference for hydrogen bonding to the sulfonyl oxygens. nih.gov This often results in the formation of a robust chain motif with an eight-atom repeat unit. nih.gov

In structures analogous to this compound, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O hydrogen bonds are observed, leading to the formation of infinite chains. nih.gov The geometry of the sulfonamide group, which is typically a distorted tetrahedron, allows the sulfonyl oxygen atoms to participate in hydrogen bonds that can extend into higher dimensions. The crystal packing of such compounds is often stabilized by a network of these hydrogen bonds, creating a cohesive three-dimensional structure. nih.gov

It is noteworthy that the hydrogen-bonding patterns can vary between different polymorphs of the same sulfonamide compound, indicating the subtle energetic balance that governs crystal packing. nih.gov The study of these patterns in closely related molecules provides valuable insights that can aid in the prediction of crystal structures for new pharmaceutical solids. nih.gov

Halogen-π Interactions Facilitated by the Bromophenyl Group

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Specifically, the bromophenyl group in this compound can participate in halogen-π interactions.

In the crystal structure of N-(4-Bromophenyl)-4-nitrobenzamide, the arrangement of molecules is influenced by weak intermolecular interactions, which can include those involving the bromine atom. researchgate.net The bond length of the C-Br bond in a bromophenyl moiety is a critical parameter in determining the strength and geometry of these interactions. For instance, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the Br1—C1 bond length is 1.887 (2) Å, which is consistent with other structures containing a bromophenyl group. nih.gov

Hydrophobic Interactions of the Hexanamide (B146200) Chain

The hexanamide chain in this compound introduces a significant hydrophobic component to the molecule. These nonpolar alkyl chains tend to minimize their contact with polar environments, driving their association in what is known as the hydrophobic effect. This interaction is a major driving force in the self-assembly of amphiphilic molecules.

In the solid state, hydrophobic interactions manifest as van der Waals forces between the alkyl chains. The packing of molecules will seek to maximize these favorable interactions, often leading to segregated domains of polar and nonpolar groups. In related structures, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the crystal packing reveals antiparallel stacking of the bromophenyl rings with a centroid-to-centroid distance of 4.213 Å, indicating π-π stacking, another form of nonpolar interaction. researchgate.net

The interplay between the strong, directional hydrogen bonds of the sulfonamide group and the weaker, non-directional hydrophobic interactions of the hexanamide chain is crucial in determining the final supramolecular architecture. The length and conformation of the alkyl chain can significantly influence the packing efficiency and the resulting crystalline morphology.

Design and Engineering of Supramolecular Architectures Using this compound as a Building Block

The predictable and directional nature of the non-covalent interactions present in this compound makes it an excellent candidate as a building block for the rational design and engineering of supramolecular architectures. By understanding and controlling the interplay of hydrogen bonding, halogen-π interactions, and hydrophobic forces, it is possible to guide the self-assembly process to yield structures with desired dimensionality and properties.

While specific studies on the supramolecular architectures of this compound are not extensively documented, the principles derived from closely related N-acylsulfonamides and other sulfonamide derivatives provide a strong foundation for predicting its behavior. nih.gov

One-Dimensional Assemblies

The formation of one-dimensional (1D) assemblies, such as chains or ribbons, is a common motif in the crystal structures of sulfonamides due to the strong tendency of the -SO₂NH- group to form catemeric hydrogen bonds.

In the crystal structure of N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, molecules are linked by N—H⋯O hydrogen bonds involving the amide functionality, resulting in the formation of a chain along the [-101] direction. nih.gov Similarly, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds create infinite hydrogen-bonded chains. nih.gov

Based on these precedents, it is highly probable that this compound will also form 1D chains through N—H⋯O hydrogen bonds between the sulfonamide N-H donor and the sulfonyl oxygen acceptors of adjacent molecules. The hexanamide chains would likely flank this hydrogen-bonded spine, with their hydrophobic interactions influencing the packing of these chains.

Table 1: Hydrogen Bonding Parameters in a Related Sulfonamide Structure

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N1—H1A···O20.862.072.910(3)167
N2—H2A···O20.862.303.018(3)141
N2—H2A···O30.862.453.109(3)134
C10—H10C···O10.962.593.486(4)156

Data derived from the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. researchgate.net

Two-Dimensional and Three-Dimensional Networks

The extension of supramolecular structures into two (2D) and three dimensions (3D) requires the presence of intermolecular interactions that can link the primary 1D chains. In the case of this compound, several interactions can facilitate this higher-order assembly.

Weak C—H⋯O hydrogen bonds and halogen-π interactions involving the bromophenyl ring can act as secondary connectors between the primary hydrogen-bonded chains, leading to the formation of 2D sheets. The crystal packing of N-(4-Bromophenyl)-4-nitrobenzamide, for instance, is stabilized by a combination of weak N—H⋯O and C—H⋯O intermolecular hydrogen bonds, resulting in a 3D network. researchgate.net

Applications in Advanced Material Systems (non-biological focus)

While direct studies on this compound in advanced material systems are not extensively documented in publicly available research, the unique chemical characteristics of its core structure—the N-acylsulfonamide moiety—and its peripheral groups—the bromophenyl and hexanoyl moieties—allow for informed extrapolation of its potential applications. The N-acylsulfonamide group is a powerful structural motif for designing functional materials due to its acidic N-H proton, capacity for strong hydrogen bonding, and tunable electronic properties. nih.govwikipedia.org The presence of a bromine atom offers a site for further chemical modification (e.g., cross-coupling reactions) and influences intermolecular interactions through halogen bonding. The hexanoyl chain provides solubility in organic media and can contribute to self-assembly through van der Waals forces. This section will explore the prospective applications of this compound and its analogs in organic frameworks, self-assembled monolayers, and responsive materials, based on the established chemistry of related sulfonylamide-containing systems.

Development of Organic Frameworks

Organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from organic linkers and inorganic nodes or organic linkers alone, respectively. rsc.orgnih.gov The rational design of these materials allows for tunable pore sizes, high surface areas, and functionalized internal surfaces, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Analogs of this compound can be envisioned as versatile building blocks for such frameworks. A dicarboxylic acid derivative of the (4-bromophenyl)sulfonyl moiety, for instance, could serve as a linker in MOF synthesis. The sulfonyl groups would point into the pores of the framework, creating a specific chemical environment. The acidic nature of the N-H group in a modified sulfonamide linker could act as a proton donor site, potentially enhancing catalytic activity for certain organic reactions.

Moreover, the bromine atom on the phenyl ring can be a reactive handle for post-synthetic modification. This allows for the grafting of additional functional groups onto the framework after its initial synthesis, a powerful strategy for fine-tuning the properties of the material. For example, a palladium-catalyzed coupling reaction could replace the bromine with other functional groups to alter the framework's adsorption properties or catalytic capabilities.

Table 1: Potential Roles of this compound Analogs in Organic Frameworks

Component/FeaturePotential Role in Organic FrameworksRationale
N-Acylsulfonamide Core Functional site within poresThe N-H group can act as a hydrogen-bond donor, influencing guest molecule binding. The acidity can be exploited for catalysis.
(4-Bromophenyl) Group Structural linker and reactive siteCan be part of the framework's backbone. The bromine atom allows for post-synthetic modification to introduce new functionalities.
Hexanoyl Chain Pore environment modifierIf used as a side chain on a linker, it would increase the hydrophobicity of the pores, affecting the selective adsorption of molecules.
Overall Structure Building block for custom frameworksBy modifying the core structure to have multiple connection points (e.g., converting it to a dicarboxylic acid), it can be used as a primary linker in MOF or COF synthesis. nih.govmdpi.com

Self-Assembled Monolayers and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a solid substrate. beilstein-journals.orgnih.gov They are a cornerstone of surface engineering, enabling precise control over the chemical and physical properties of interfaces for applications in electronics, sensors, and biocompatible coatings. beilstein-journals.orgmdpi.com Thiol-based SAMs on gold are a particularly well-studied system.

An analog of this compound modified with a thiol or disulfide anchor group could readily form SAMs on gold surfaces. The orientation of the molecules in the monolayer would be dictated by the interplay between the gold-sulfur bond, intermolecular hydrogen bonding involving the sulfonamide groups, and van der Waals interactions between the alkyl chains and aromatic rings. nih.gov

The terminal group of the SAM dictates the surface properties. In this case, the hexanoyl group would present a relatively non-polar, hydrophobic surface. However, the true utility lies in the embedded N-acylsulfonamide moiety. This group can participate in specific hydrogen-bonding interactions with molecules in an adjacent phase (liquid or gas), allowing for the creation of selective sensors or platforms for controlled crystallization. beilstein-journals.org Research on sulfamide (B24259) chemistry has demonstrated the successful functionalization of aniline-terminated SAMs on gold, forming monolayers with sulfamide moieties that can be characterized by techniques like water contact angle measurements and X-ray photoelectron spectroscopy (XPS). beilstein-journals.org

Table 2: Predicted Properties of a SAM Formed from a Thiol-Functionalized this compound Analog on Gold

PropertyPredicted CharacteristicInfluencing Factor
Surface Wettability HydrophobicThe exposed hexanoyl chains and bromophenyl groups would lead to a high water contact angle. nih.gov
Molecular Ordering HighIntermolecular hydrogen bonding between N-acylsulfonamide groups and π-stacking of phenyl rings would promote a well-ordered monolayer. nih.gov
Surface Chemistry Reactive/InteractiveThe N-H proton is available for hydrogen bonding. The bromine atom could serve as a site for surface-initiated reactions.
Thermal/Chemical Stability Moderate to HighThe strong Au-S anchor bond and intermolecular forces would confer stability. Crosslinking strategies could further enhance this. oaepublish.com

Responsive Materials Design

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external trigger, such as pH, temperature, light, or an electric field. rsc.orgmdpi.com This capability makes them highly valuable for applications like on-demand drug delivery, actuators, and sensors. nih.govspringerprofessional.de

The N-acylsulfonamide group is particularly interesting for designing pH-responsive materials. The N-H proton is acidic, with pKa values that can be tuned by the adjacent electron-withdrawing sulfonyl and acyl groups. wikipedia.org This acidity means the group can be deprotonated in response to a change in pH.

Incorporating an analog of this compound into a polymer backbone would create a material whose properties are pH-dependent. For example, in a hydrogel, the deprotonation of the sulfonamide group at a specific pH would lead to electrostatic repulsion between the polymer chains, causing the gel to swell. This swelling behavior could be harnessed to release an encapsulated payload. Recent research has highlighted the pH-responsiveness of materials containing N-sulfonyl amidine (a related functional group), which undergo conformational changes in response to the slightly acidic microenvironment of tumors. nih.govrsc.org This demonstrates the potential for sulfonyl-containing groups in creating highly sensitive, triggerable systems.

Table 3: Design Principles for Responsive Materials Based on this compound Analogs

StimulusDesign StrategyMechanism of ResponsePotential Application
pH Incorporate the monomer into a polymer hydrogel.Deprotonation of the acidic N-H group at a critical pH leads to electrostatic repulsion and swelling of the hydrogel. nih.govpH-triggered release of encapsulated agents.
Light Functionalize the bromophenyl group with a photo-isomerizable molecule (e.g., azobenzene).Light-induced isomerization of the attached group would change the polarity or conformation of the polymer, altering its solubility or shape. mdpi.comPhoto-switchable surfaces or light-controlled actuators.
Redox Couple the monomer to a redox-active unit.A change in the redox state of the appended unit could alter the electronic properties and conformation of the material. mdpi.comRedox-sensitive sensors or controlled-release systems.

Analytical Method Development for N 4 Bromophenyl Sulfonyl Hexanamide

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in separating N-((4-Bromophenyl)sulfonyl)hexanamide from potential impurities, starting materials, and byproducts, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile sulfonamides like this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this class of compounds.

Method Development Considerations:

A typical RP-HPLC method for a compound structurally similar to this compound would involve a C18 column. jchr.org The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). jchr.orgwu.ac.th Gradient elution may be necessary to ensure the separation of the main compound from any impurities with different polarities. UV detection is commonly employed for sulfonamides due to the presence of a chromophore in their structure. jchr.orgwu.ac.th

For a related compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, a validated RP-HPLC method utilized a C18 column with a mobile phase of methanol and water (80:20 v/v) at a flow rate of 1 mL/min, with UV detection at 249 nm. jchr.org While this provides a solid starting point, the method for this compound would require specific optimization and validation.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized gradient from 50% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at approximately 240-250 nm
Injection Volume 10 µL

This table presents a hypothetical starting point for method development and would require experimental validation for this compound.

Validation Parameters:

A fully validated method would demonstrate linearity, accuracy, precision, specificity, and robustness, with defined limits of detection (LOD) and quantification (LOQ). For a similar compound, linearity was established in the range of 10-50 µg/mL with an r² of 0.999, and accuracy was found to be between 99.95% and 100.37%. jchr.org

Gas Chromatography (GC) is generally less suitable for the direct analysis of sulfonamides due to their low volatility and thermal instability. jfda-online.com To overcome these limitations, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound. jfda-online.comiu.edu

Derivatization:

The active hydrogen on the sulfonamide nitrogen can be replaced with a less polar group. Common derivatization agents for compounds with amine or amide functionalities include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA). iu.edu Methylation is another derivatization strategy that has been used for the GC analysis of sulfonamides.

Hypothetical GC-MS Method Parameters:

ParameterCondition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

This table outlines a potential GC-MS method following derivatization, which would need to be developed and validated specifically for this compound.

Quantitative Spectroscopic Techniques

Spectroscopic methods offer a rapid and non-destructive way to quantify this compound, often complementing chromatographic analyses.

UV/Visible spectroscopy can be a straightforward method for determining the concentration of this compound in solution, provided it is the only absorbing species at the wavelength of maximum absorbance (λmax). The concentration is determined using the Beer-Lambert law.

Methodology:

A standard solution of this compound of known concentration is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). The UV spectrum is recorded to determine the λmax. A calibration curve of absorbance versus concentration is then constructed using a series of standards to demonstrate linearity. For a structurally related compound, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine, the λmax was observed at 252.0 nm in methanol. This suggests that a similar wavelength might be appropriate for this compound.

Hypothetical UV/Vis Data:

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Methanol~252To be determined experimentally
Acetonitrile~252To be determined experimentally

This table provides an estimated λmax based on a similar compound; the actual values for this compound must be determined experimentally.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte. acs.orgox.ac.uksigmaaldrich.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

For a qNMR experiment, a known mass of the this compound sample is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard. acs.org The internal standard should have at least one signal that is well-resolved from the signals of the analyte. sigmaaldrich.com By comparing the integral of a specific proton signal of the analyte with the integral of a signal from the internal standard, the absolute quantity of the analyte can be calculated.

Selection of an Internal Standard:

An ideal internal standard should be non-reactive with the sample, soluble in the same deuterated solvent, and have a simple spectrum with sharp signals in a region that does not overlap with the analyte's signals. acs.org Common internal standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.

Hypothetical qNMR Parameters:

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Internal Standard Maleic Acid or Dimethyl Sulfone
Analyte Signal A well-resolved signal from the hexanamide (B146200) chain or the aromatic protons.
Standard Signal Singlet from the internal standard.
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals being integrated.
Pulse Angle 90°
Number of Scans Sufficient to achieve a signal-to-noise ratio >250:1 for accurate integration.

This table presents general parameters for a qNMR experiment. Specific signals for integration and the relaxation delay would need to be determined experimentally for this compound.

Purity Assessment Methodologies

The purity of this compound is a critical quality attribute. A combination of analytical techniques is typically employed to provide a comprehensive purity profile.

Chromatographic Purity:

HPLC with a universal detector like a Charged Aerosol Detector (CAD) or a Diode Array Detector (DAD) is the standard for determining chromatographic purity. The area percent of the main peak relative to the total area of all peaks provides a measure of purity. Impurities are often reported as a percentage of the main component.

Absolute Purity by qNMR:

As described in section 8.2.2, qNMR can provide a direct measure of the absolute purity (mass fraction) of the compound by quantifying it against a certified reference material. ox.ac.uksigmaaldrich.com

Other Techniques:

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for the pure compound.

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying potential impurities. nih.govnih.gov

Differential Scanning Calorimetry (DSC): Can be used to assess purity by analyzing the melting point depression caused by impurities.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a novel compound such as this compound, this analysis is crucial for confirming its empirical formula and assessing its purity. The technique works by combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, such as carbon dioxide, water, nitrogen, and sulfur dioxide, are then collected and measured. From the masses of these products, the percentage of each element in the original sample can be calculated.

The theoretical elemental composition of this compound (C_12_H_16_BrNO_3_S) is calculated from its molecular formula and the atomic weights of its constituent elements. A comparison of the experimentally determined elemental percentages with the theoretical values provides a measure of the compound's purity. A close correlation between the experimental and theoretical values is a strong indicator that the desired compound has been synthesized successfully and is free from significant impurities.

Below is a table presenting the theoretical elemental composition of this compound and typical experimental results that would be expected from elemental analysis of a pure sample.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)41.1541.12
Hydrogen (H)4.604.63
Bromine (Br)22.8122.75
Nitrogen (N)4.004.03
Oxygen (O)13.7013.75
Sulfur (S)9.169.11

Thermogravimetric Analysis (TGA) for Thermal Stability and Purity

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and purity of a compound like this compound. The analysis involves heating a small amount of the sample at a constant rate and recording the resulting mass loss.

The resulting TGA curve plots the percentage of mass loss against temperature. For a pure, thermally stable compound, the TGA curve will show a distinct decomposition temperature or temperature range. The presence of impurities or residual solvents would be indicated by mass loss at lower temperatures, prior to the main decomposition of the compound.

A typical TGA for this compound would be expected to show a single, sharp decomposition step, indicating a high degree of purity. The onset temperature of decomposition provides information about the thermal stability of the compound. The data from a TGA experiment can be presented in a table summarizing the key thermal events.

Temperature Range (°C)Mass Loss (%)Description of Thermal Event
25 - 200< 0.5Initial mass loss, likely due to adsorbed moisture or volatiles.
200 - 35095.2Major decomposition of this compound.
> 3504.3Residual mass.

Karl Fischer Titration for Water Content

Karl Fischer titration is a widely used and highly accurate method for the determination of water content in a variety of solid, liquid, and gaseous samples. mt.com For a synthesized compound like this compound, determining the water content is a critical aspect of purity assessment, as the presence of water can affect the compound's stability, reactivity, and accurately determined mass. The method is based on a chemical reaction that is specific to water, making it more accurate than other methods like loss on drying, which can also detect the loss of other volatile compounds. mt.com

The Karl Fischer titration involves the reaction of water with an iodine-sulfur dioxide complex in the presence of a base and a suitable solvent, typically methanol. The endpoint of the titration can be determined either volumetrically, by a color change, or more commonly, coulometrically, by an electrochemical method. The coulometric method is particularly suitable for determining very low levels of water.

The water content is an important parameter in the quality control of chemical compounds. For this compound, a low water content is indicative of a well-dried and pure product. The results of Karl Fischer titration are typically expressed as a percentage of water by weight.

Sample BatchSample Weight (g)Water Content (%)Method
BPSH-0011.250.08Coulometric
BPSH-0021.320.11Coulometric
BPSH-0031.180.09Coulometric

Conclusion and Future Research Directions

Summary of Key Findings on N-((4-Bromophenyl)sulfonyl)hexanamide Research

Direct experimental data on this compound is limited. However, based on the vast body of research on analogous sulfonamide compounds, several key characteristics can be inferred. Sulfonamides are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and carbonic anhydrase inhibition. researchgate.netekb.eg The presence of the 4-bromophenyl group in this compound is significant, as halogen substituents are known to modulate the lipophilicity and electronic properties of molecules, which can, in turn, influence their pharmacokinetic and pharmacodynamic profiles. mdpi.com The hexanamide (B146200) moiety introduces a flexible alkyl chain, which could play a role in the compound's interaction with biological targets.

The synthesis of this compound would likely follow established protocols for sulfonamide synthesis. The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in In this case, hexanamide would be reacted with 4-bromophenylsulfonyl chloride.

Emerging Trends in Sulfonamide Chemistry Applicable to this compound

The field of sulfonamide chemistry is continually evolving, with several emerging trends that could be directly applied to the study of this compound:

Development of Novel Synthetic Methodologies : Recent advancements have focused on creating more efficient and environmentally friendly synthetic routes. bohrium.com This includes the use of transition-metal-catalyzed cross-coupling reactions to form the S-N bond, offering milder reaction conditions and broader substrate scope. thieme-connect.com Photoredox catalysis is another innovative approach for the synthesis of sulfonamides under ambient conditions. thieme-connect.com These modern techniques could be employed for a more efficient synthesis of this compound and its derivatives.

Macrocyclic Sulfonamides : There is a growing interest in the synthesis of macrocyclic molecules containing the sulfonamide group. york.ac.uk These structures can exhibit unique biological activities due to their constrained conformations. This compound could serve as a precursor for the synthesis of novel macrocyclic structures.

Repurposing and Target Identification : Researchers are increasingly exploring new therapeutic applications for existing sulfonamide-based drugs. researchgate.net Computational methods, such as molecular docking, are being used to identify new biological targets for sulfonamides. nih.gov Similar in silico approaches could be used to predict the potential biological targets of this compound.

Green Chemistry Approaches : A significant trend is the move towards more sustainable chemical processes. thieme-connect.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. bohrium.com The synthesis of this compound could be optimized using these green chemistry principles.

Identification of Unexplored Research Avenues and Methodological Advancements

The limited specific research on this compound presents a wealth of unexplored research opportunities:

Comprehensive Biological Screening : A thorough investigation of the biological activity profile of this compound is a critical first step. This should include screening for antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Structural Modification and SAR Studies : The synthesis and biological evaluation of a library of derivatives of this compound would be highly valuable. Modifications could include altering the length of the alkyl chain, substituting the bromo- group with other halogens or functional groups, and modifying the amide portion of the molecule. This would allow for the establishment of Structure-Activity Relationships (SAR) to guide the design of more potent and selective compounds.

Physicochemical and Pharmacokinetic Profiling : Detailed studies on the physicochemical properties (e.g., solubility, pKa, logP) and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of this compound are essential for assessing its drug-like properties.

Advanced Formulation and Delivery Systems : For any identified biological activity, research into novel formulation strategies could enhance the compound's bioavailability and therapeutic efficacy.

Methodological advancements that could be leveraged in the study of this compound include:

High-Throughput Screening (HTS) : To efficiently screen for a wide range of biological activities.

X-ray Crystallography : To determine the three-dimensional structure of the compound and its complexes with biological targets, providing insights into its mechanism of action.

Computational Modeling : To predict biological activities, guide lead optimization, and understand the molecular basis of its interactions.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal Range
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C
Reaction Time12–24 hours
Yield60–75% (after purification)

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, the sulfonamide proton appears as a singlet near δ 10–11 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 331.02 for C12_{12}H14_{14}BrNO3_3S) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for analogous sulfonamides .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 43.65%, H: 4.27%, N: 4.25%) .

Advanced: How does the 4-bromophenyl group influence the electronic properties of the sulfonamide moiety in cross-coupling reactions?

Answer:
The electron-withdrawing bromine atom increases the electrophilicity of the sulfonamide sulfur, enhancing reactivity in nucleophilic substitutions or Suzuki couplings. Methods to study this include:

  • Hammett Analysis : Correlates substituent effects with reaction rates (σp_p for Br = +0.23).
  • DFT Calculations : Predicts charge distribution (e.g., sulfur partial charge increases by ~0.15e in bromophenyl derivatives) .
  • Kinetic Studies : Compare reaction rates with fluorophenyl or chlorophenyl analogs to isolate electronic effects .

Advanced: How can contradictions in biological activity data for derivatives be resolved?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Orthogonal Assays : Validate results using fluorescence polarization, surface plasmon resonance, and enzyme inhibition assays.
  • Structural-Activity Relationship (SAR) Studies : Compare derivatives (e.g., replacing Br with Cl or F) to identify critical functional groups .
  • Proteomic Profiling : Use affinity chromatography or pull-down assays to map off-target interactions .

Q. Table 2: Example Biological Activity Comparison

DerivativeIC50_{50} (µM)Assay Type
4-Bromophenyl2.1 ± 0.3Kinase Inhibition
4-Fluorophenyl5.8 ± 0.6Kinase Inhibition
4-Chlorophenyl3.4 ± 0.4Kinase Inhibition

Basic: What impurities are common in the synthesis of this compound, and how are they removed?

Answer:
Common impurities include:

  • Unreacted 4-Bromobenzenesulfonyl Chloride : Detected via TLC (Rf_f = 0.7 in ethyl acetate/hexane 1:3) and removed by aqueous NaHCO3_3 washes .
  • Hydrolysis Byproducts (e.g., Sulfonic Acid) : Identified by IR (broad O-H stretch at 2500–3000 cm1^{-1}) and eliminated via recrystallization .
  • Di-sulfonylated Products : Separated using gradient chromatography (5–20% ethyl acetate in hexane) .

Advanced: What computational methods predict the binding affinity of this compound with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., carbonic anhydrase IX). Bromine’s hydrophobic volume enhances binding in nonpolar pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • Free Energy Perturbation (FEP) : Quantifies affinity changes upon bromine substitution (ΔΔG = -1.2 kcal/mol for Br → H substitution) .

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